molecular formula C12H12N2O2 B2486559 [3-(6-Methoxypyridazin-3-yl)phenyl]methanol CAS No. 1349716-75-1

[3-(6-Methoxypyridazin-3-yl)phenyl]methanol

Cat. No.: B2486559
CAS No.: 1349716-75-1
M. Wt: 216.24
InChI Key: DVSNUPTYLKFCIB-UHFFFAOYSA-N
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Description

[3-(6-Methoxypyridazin-3-yl)phenyl]methanol is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study by Sunitha et al. (2017) discusses the synthesis of novel benzofuran based 1,2,3-triazoles, demonstrating high antimicrobial activity. These compounds include derivatives structurally related to (3-(6-Methoxypyridazin-3-yl)phenyl)methanol, highlighting its potential in antimicrobial applications (Sunitha et al., 2017).

Spectroscopic Properties

  • Chamundeeswari et al. (2013) investigated the spectroscopic properties of 3-chloro-6-methoxypyridazine, which shares a core structure with the compound . This study elucidates the molecular geometry and vibrational frequencies, providing insights into the compound's spectroscopic characteristics (Chamundeeswari et al., 2013).

Synthetic Methods

  • The work of Horie and Ueda (1962) presents new synthetic methods for derivatives of pyridazine, which is structurally related to (3-(6-Methoxypyridazin-3-yl)phenyl)methanol. These methods are particularly relevant for industrial applications, suggesting potential scalable production techniques for related compounds (Horie & Ueda, 1962).

Photopolymerization and Polymerization

  • Jin et al. (2011) developed photopolymerizable benzoxazines, including (3-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-6-yl)methanol, which is structurally similar to the compound of interest. This research underscores the potential of such compounds in photopolymerization processes (Jin et al., 2011).

Properties

IUPAC Name

[3-(6-methoxypyridazin-3-yl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-12-6-5-11(13-14-12)10-4-2-3-9(7-10)8-15/h2-7,15H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSNUPTYLKFCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=CC(=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698857
Record name [3-(6-Methoxypyridazin-3-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

281232-94-8, 1349716-75-1
Record name [3-(6-Methoxypyridazin-3-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(6-methoxypyridazin-3-yl)phenyl]methanol
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